molecular formula C11H17N3 B13877759 Piperidin-4-yl(pyridin-3-yl)methanamine

Piperidin-4-yl(pyridin-3-yl)methanamine

Cat. No.: B13877759
M. Wt: 191.27 g/mol
InChI Key: ZDSFSYZCLRHXSR-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-3-yl)methanamine is a bifunctional amine containing a piperidine ring linked to a pyridine moiety via a methylene bridge. This structure confers versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and kinases.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-11(9-3-6-13-7-4-9)10-2-1-5-14-8-10/h1-2,5,8-9,11,13H,3-4,6-7,12H2

InChI Key

ZDSFSYZCLRHXSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Piperidin-4-yl(pyridin-3-yl)methanamine typically involves constructing the piperidine ring substituted with the pyridin-3-yl group and introducing the methanamine functionality at the 4-position of the piperidine. Key steps often include:

  • Formation of quaternary ammonium salts or intermediates bearing the pyridine substituent.
  • Reduction steps to convert nitro groups or other precursors to amines.
  • Protection and deprotection strategies to manage reactive amine groups.
  • Coupling reactions such as nucleophilic substitutions or Suzuki-Miyaura couplings for pyridine ring functionalization.

Specific Preparation Routes

Salt-Forming and Reduction Route (Based on Patent CN106432054A)

One industrially viable method involves:

  • Salt-Forming Reaction: Reacting 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
  • Reduction Reaction: The quaternary ammonium salt is mixed with zinc chloride, followed by sodium borohydride addition to reduce the nitro group and form 4-(piperidine-3-yl)aniline.

This method avoids precious metals, operates under mild conditions, and is suitable for large-scale production with good yields. The simultaneous reduction of the nitro group and pyridine ring is a key advantage.

Step Reagents/Conditions Outcome Notes
Salt-Forming 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, zinc powder, organic solvent, 55–65 °C, 2–3 h N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt Zinc powder facilitates reaction
Reduction N-allyl salt + ZnCl2 + NaBH4 4-(piperidine-3-yl)aniline Mild conditions, good yield

This process is particularly noted for lowering production cost and avoiding the use of precious metal catalysts.

Mitsunobu Reaction and Suzuki Coupling Route (From Medicinal Chemistry Literature)

A synthetic approach to related compounds containing the 3-(piperidin-4-ylmethoxy)pyridine motif involves:

  • Mitsunobu Reaction: Between 5-bromo-6-chloropyridin-3-ol and BOC-protected 4-(hydroxymethyl)piperidine to introduce the protected piperidin-4-ylmethoxy substituent.
  • Suzuki Coupling: Sequential Suzuki-Miyaura couplings to functionalize the pyridine ring at different positions.
  • Deprotection: Removal of the BOC group to yield the free amine.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield secondary or tertiary amines .

Scientific Research Applications

Piperidin-4-yl(pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Features

Piperidin-4-yl(pyridin-3-yl)methanamine derivatives are compared below with key analogs based on substituent variations:

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Substituents/Functional Groups Reference
This compound Piperidine + pyridine (unmodified) ~192.26* None -
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine Piperidine + oxetane 170.25 Oxetane ring at piperidine N1
[1-(3-Phenylpyrazin-2-yl)piperidin-4-yl]methanamine Piperidine + phenylpyrazine 254.33* Phenylpyrazine at piperidine N1
2-(Piperazin-1-yl)pyridin-3-yl]methanamine Pyridine + piperazine 192.26 Piperazine at pyridine C2
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide Piperidine + imidazopyridine + pyridine 394.22 2-Methoxyethyl, imidazopyridine carboxamide

*Calculated based on molecular formulas from evidence.

Key Observations :

  • Substituent Diversity : Modifications at the piperidine nitrogen (e.g., oxetane in , 2-methoxyethyl in ) or pyridine ring (e.g., phenylpyrazine in ) significantly alter physicochemical properties and target affinity.

Key Observations :

  • Yield Variability : Yields for piperidin-4-ylmethanamine derivatives range from 39% to 56%, influenced by steric hindrance and coupling efficiency .
  • Functional Group Impact : Isopropoxy-substituted pyridine (Compound 14) improves yield (46% vs. 39% for unmodified pyridine), likely due to enhanced solubility .

Pharmacological Activity

  • GSK-3β Inhibition: Compound 13 () and related imidazopyridines show nanomolar activity against GSK-3β, a target for Alzheimer’s disease .
  • Selectivity : Modifications like isopropoxy groups (Compound 14) may enhance selectivity for kinase subfamilies .

Biological Activity

Piperidin-4-yl(pyridin-3-yl)methanamine, also known as [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine, is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyridine ring via a methanamine linkage. Its molecular formula is C12_{12}H16_{16}N2_{2}, and it is classified as an amine due to the presence of the amine functional group. This structural configuration is crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, which are summarized below:

Biological Activity Description
Antimicrobial Exhibits significant activity against various pathogens, including M. tuberculosis with MIC values ranging from 0.5 to 4 μg/mL .
Enzyme Inhibition Acts as an inhibitor of key enzymes such as PI3Kδ and LSD1, impacting cancer cell proliferation .
Anticancer Potential Demonstrates promising results in preclinical studies for inhibiting tumor growth .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of piperidine derivatives found that this compound showed notable efficacy against resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) was significantly lower compared to standard treatments, indicating its potential as a novel therapeutic agent .
  • Enzyme Inhibition Studies : Molecular docking studies have demonstrated that this compound forms critical hydrogen bonds with PI3Kδ, leading to potent inhibition. Compounds derived from this structure were shown to have IC50_{50} values in the low micromolar range, suggesting strong pharmacological activity .
  • Cancer Research : Research has indicated that this compound can increase cellular levels of H3K4 methylation by inhibiting LSD1, a key enzyme involved in epigenetic regulation of gene expression associated with cancer . This mechanism highlights its potential application in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Structure-activity relationship studies have shown that modifications to the piperidine or pyridine rings can significantly alter potency and selectivity for various biological targets. For instance:

Modification Effect on Activity
Substitution on the piperidine ringEnhances binding affinity to target enzymes .
Alterations in the pyridine moietyCan lead to increased antimicrobial potency against specific pathogens .

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